Mechanism of action of[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride in vitro
Mechanism of action of[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride
This guide provides a detailed exploration of the in vitro mechanism of action of [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride, a compound structurally analogous to the well-characterized monoamine oxidase inhibitor, phenelzine. For researchers, scientists, and drug development professionals, this document outlines the core biochemical principles, key experimental validations, and the anticipated molecular behavior of this compound based on established knowledge of hydrazine-based MAO inhibitors.
Introduction: Unveiling the Therapeutic Potential
[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride belongs to the hydrazine class of compounds, which are known for their potent inhibitory effects on monoamine oxidase (MAO) enzymes.[1][][3] Given its structural similarity to phenelzine, a clinically significant antidepressant and anxiolytic, it is hypothesized to act as an irreversible, non-selective inhibitor of both MAO-A and MAO-B.[4][5][6] This guide will dissect this proposed mechanism, providing a roadmap for its in vitro characterization.
Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[7][8][9] By inhibiting these enzymes, the synaptic concentrations of these neurotransmitters are increased, leading to enhanced neuronal signaling. This is the foundational mechanism behind the therapeutic effects of MAO inhibitors (MAOIs) in treating depressive and anxiety disorders.[6][10]
The Core Mechanism: Irreversible Inhibition of Monoamine Oxidase
The primary mechanism of action for hydrazine-based inhibitors like phenelzine, and by extension [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride, is the irreversible inactivation of MAO-A and MAO-B.[4][5][11] This process involves the formation of a stable covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[]
The Role of MAO-A and MAO-B
MAO enzymes exist in two isoforms with distinct substrate preferences and tissue distributions:[8][13][14]
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is strongly associated with antidepressant effects.[7][15]
-
MAO-B: Preferentially metabolizes phenylethylamine and, in humans, plays a significant role in dopamine degradation.[7][8][] Its inhibition is a therapeutic strategy in Parkinson's disease.[16]
[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride is anticipated to be a non-selective inhibitor, targeting both isoforms. This broad-spectrum activity leads to a significant increase in the brain levels of serotonin, norepinephrine, and dopamine.[4][10]
Signaling Pathway of MAO Inhibition
The inhibition of MAO leads to a cascade of events within the presynaptic neuron, ultimately enhancing neurotransmission. The diagram below illustrates this pathway.
Caption: Workflow for determining MAO-A and MAO-B inhibition (IC50).
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride (e.g., from 0.1 nM to 100 µM). Also, prepare solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), and positive controls (clorgyline for MAO-A, selegiline for MAO-B). [13]2. Incubation: In a 96-well plate, incubate the MAO enzymes with the various concentrations of the test compound or controls for a defined period (e.g., 15 minutes at 37°C) to allow for binding.
-
Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Reaction and Detection: Incubate for a further period (e.g., 60 minutes at 37°C). Then, add a detection reagent that reacts with the product of the MAO reaction (e.g., hydrogen peroxide) to generate a fluorescent or luminescent signal. [17]5. Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Anticipated Data:
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride | Expected in low nM range | Expected in low nM range | Expected to be ~1 (non-selective) |
| Clorgyline (Control) | ~1-10 | >1000 | >100 |
| Selegiline (Control) | >1000 | ~10-50 | <0.05 |
Experiment 2: Enzyme Kinetics Analysis
This experiment determines the mode of inhibition (e.g., reversible competitive, irreversible). For an irreversible inhibitor, a time-dependent inhibition is expected.
Step-by-Step Protocol:
-
Pre-incubation: Incubate the MAO enzyme with a fixed concentration of [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride for varying lengths of time (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Initiation: At each time point, add a saturating concentration of the MAO substrate to initiate the reaction.
-
Measurement: Measure the initial reaction velocity (rate of product formation) for each pre-incubation time.
-
Data Analysis: Plot the logarithm of the remaining enzyme activity versus the pre-incubation time. A linear relationship suggests irreversible inhibition. Further analysis using Lineweaver-Burk plots can confirm the mechanism. [18]
Experiment 3: Cell-Based Neurotoxicity and Neuroprotection Assays
These assays evaluate the compound's effects on neuronal cell health and its potential to protect against neurotoxins. [19][20][21] Step-by-Step Protocol:
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.
-
Compound Treatment: Treat the cells with a range of concentrations of [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride for 24-48 hours.
-
Neuroprotection Arm (Optional): Co-treat cells with the compound and a known neurotoxin (e.g., MPP+ for a Parkinson's disease model).
-
Viability Assessment: Use a cell viability assay, such as the MTT or LDH release assay, to quantify cell death.
-
Data Analysis: Determine the concentration at which the compound becomes cytotoxic (CC50) and whether it offers protection against the neurotoxin.
Concluding Remarks
The in vitro evaluation of [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride is predicated on its structural relationship to phenelzine. The core mechanism of action is hypothesized to be the irreversible, non-selective inhibition of MAO-A and MAO-B. The experimental framework provided in this guide offers a comprehensive approach to validate this mechanism, quantify its potency, and assess its effects in a cellular context. These foundational in vitro studies are a critical step in the drug discovery and development pipeline for novel therapeutics targeting the monoamine oxidase system.
References
-
Phenelzine: Uses & Dosage | MIMS Philippines.
-
Phenelzine - StatPearls - NCBI Bookshelf.
-
What is the mechanism of Phenelzine Sulfate? - Patsnap Synapse.
-
Phenelzine: Intro to Pharmacology Study Guide | Fiveable.
-
Phenelzine - Wikipedia.
-
Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed - NIH.
-
Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
-
The Role of Monoamine Oxidase in Humans and Its Metabolism | Psychiatric Annals.
-
Cell-based Assays - Preclinical Neurology CRO.
-
Monoamine neurotransmitter - Wikipedia.
-
Role of MAO A and B in neurotransmitter metabolism and behavior. | Semantic Scholar.
-
Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - Frontiers.
-
Cell death assays for neurodegenerative disease drug discovery - PMC - NIH.
-
Monoamine oxidase – Knowledge and References - Taylor & Francis.
-
A Neurochemical Perspective on Monoamine Oxidase Inhibitors | Psychiatric Annals.
-
Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments.
-
Natural MAO Inhibitors in Research: Overview - BOC Sciences.
-
MAO Inhibitors: Mechanisms and Drug Discovery - BOC Sciences.
-
Metabolism of monoamine oxidase inhibitors - PubMed.
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC.
-
2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics.
-
Metabolism of Monoamine Oxidase Inhibitors - ResearchGate.
-
5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases - ibidi.
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PMC.
-
Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring - MDPI.
-
Cell Based Assays | Thermo Fisher Scientific.
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
-
Inhibition of monoamine oxidase by substituted hydrazines - PubMed.
-
Questions in the Chemical Enzymology of MAO - MDPI.
-
Monoamine Oxidase Inhibitor Compounds List - BOC Sciences.
-
[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride | Sapphire Bioscience.
-
[2-(4-methoxyphenyl)ethyl]hydrazine dihydrochloride | 1334147-93-1 - Sigma-Aldrich.
-
Inhibition of monoamine oxidase by substituted hydrazines - PMC - NIH.
-
Monoamine Oxidase Inhibitors. The Synthesis and Evaluation of a Series of Substituted Alkylhydrazines | Journal of Medicinal Chemistry - ACS Publications.
-
In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside.
-
Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. - ResearchGate.
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC.
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - MDPI.
Sources
- 1. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 6. fiveable.me [fiveable.me]
- 7. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.healio.com [journals.healio.com]
- 9. Monoamine neurotransmitter - Wikipedia [en.wikipedia.org]
- 10. mims.com [mims.com]
- 11. Phenelzine - Wikipedia [en.wikipedia.org]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 15. journals.healio.com [journals.healio.com]
- 16. Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring [mdpi.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. mdbneuro.com [mdbneuro.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
